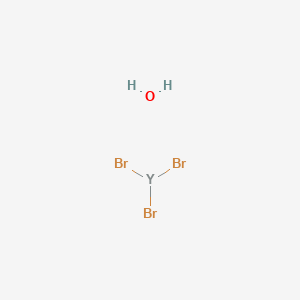

Yttrium Bromide Hydrate

Description

Properties

IUPAC Name |

tribromoyttrium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGXFDOEARMSGT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Y](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Y₂O₃ reacts exothermically with HBr to form yttrium bromide and water:

The hydrated form (YBr₃·xH₂O) crystallizes upon cooling the solution, with the degree of hydration (x) dependent on drying conditions.

Industrial Optimization

Industrial-scale production utilizes continuous-flow reactors to maintain stoichiometric excess of HBr, ensuring complete conversion of Y₂O₃. Post-reaction purification involves vacuum filtration to remove unreacted oxide particles, followed by rotary evaporation at 60–80°C to concentrate the solution. Crystallization is typically performed at 4°C to enhance yield.

Table 1: Key Parameters for Y₂O₃–HBr Reaction

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr Concentration | 48–62% | Maximizes reaction rate |

| Temperature | 80–100°C | Prevents HBr volatilization |

| Reaction Time | 4–6 hours | Ensures complete dissolution |

| Crystallization Temp. | 0–4°C | Reduces solubility losses |

Direct Reaction of Yttrium Metal with Bromine

Metallic yttrium reacts vigorously with bromine (Br₂) to form anhydrous YBr₃, which is subsequently hydrated under controlled conditions.

Synthesis Protocol

The reaction occurs in a sealed quartz tube under inert atmosphere (Ar or N₂):

Anhydrous YBr₃ is hygroscopic and readily absorbs moisture from ambient air to form YBr₃·xH₂O. However, trace oxygen must be excluded to prevent oxide contamination.

Challenges and Mitigation Strategies

-

Exothermicity Control : Bromine is added incrementally to prevent thermal runaway.

-

Purification : Sublimation at 400–500°C under vacuum removes unreacted bromine and oxides.

Metathesis Reaction Using Yttrium Hydroxide and Hydrobromic Acid

Yttrium hydroxide (Y(OH)₃), precipitated from yttrium salts, serves as a precursor for bromide synthesis.

Precipitation and Acidification

Y(OH)₃ is generated by adding ammonium hydroxide (NH₄OH) to YCl₃ solutions:

The precipitate is washed and reacted with HBr:

This method achieves >95% yield when HBr is added dropwise at 50°C.

Dehydration and Crystallization of Hydrated Salts

Hydrated YBr₃·nH₂O can be dehydrated to adjust stoichiometry.

Thermal Dehydration

Controlled heating under dynamic vacuum (10⁻³ torr) removes water molecules:

Further dehydration at 150°C yields anhydrous YBr₃, which is rehydrated in humidity-controlled chambers.

Reaction of Yttrium Carbide with Hydrogen Bromide Gas

Yttrium carbide (YC) reacts with hydrogen bromide (HBr) gas at elevated temperatures:

This method, though less common, avoids aqueous intermediates, reducing oxygen contamination.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for Industrial and Laboratory Use

| Method | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Y₂O₃ + HBr | 99.5 | High | Moderate |

| Y + Br₂ | 99.9 | Low | High |

| Y(OH)₃ + HBr | 98.0 | Moderate | Low |

| Dehydration | 99.7 | Variable | High |

| YC + HBr | 97.5 | Low | Moderate |

Chemical Reactions Analysis

Decomposition and Thermal Behavior

Yttrium bromide hydrate undergoes dehydration and thermal decomposition under controlled conditions:

-

At 150–200°C, the hydrate loses water molecules to form anhydrous YBr₃ .

-

At higher temperatures (>904°C), YBr₃ melts but does not boil under standard conditions .

Reduction by yttrium metal yields sub-bromides:

These reactions highlight YBr₃’s role in synthesizing lower-valent yttrium bromides .

Hydrolysis and Solubility

YBr₃·xH₂O is highly water-soluble (83.3 g/100 mL at 20°C), dissociating into Y³⁺ and Br⁻ ions :

In aqueous solutions, Y³⁺ ions hydrolyze to form yttrium hydroxide complexes under basic conditions .

Reactions with Metals and Other Compounds

YBr₃ exhibits redox activity with transition metals:

Scientific Research Applications

Scientific Research Applications

1.1. Coordination Chemistry

Yttrium bromide hydrate is utilized in coordination chemistry as a precursor for synthesizing yttrium-containing complexes. These complexes are essential in studying the behavior of yttrium ions in different environments, particularly in aqueous solutions where hydration plays a critical role.

Case Study: Hydration Properties

Research has shown that the hydration of yttrium(III) ions significantly affects their reactivity and stability in solution. Techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy have been employed to analyze the hydration shell around yttrium ions, revealing insights into their coordination dynamics .

1.2. Catalysis

Yttrium bromide hydrate serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes. Its ability to stabilize reactive intermediates makes it valuable in producing complex organic molecules.

Application Example: Organic Synthesis

In one study, yttrium bromide was used as a catalyst for the synthesis of specific organic compounds, demonstrating improved yields compared to traditional catalysts . This highlights its potential in developing more efficient synthetic routes.

3.1. Nanotechnology

In nanotechnology, yttrium bromide hydrate is utilized to synthesize nanoparticles with unique optical and electronic properties. These nanoparticles have applications ranging from drug delivery to advanced materials development.

Application Example: Nanoparticle Synthesis

Studies have demonstrated that yttrium bromide can facilitate the formation of nanoparticles with controlled sizes and shapes, which are essential for applications in drug delivery systems and photonics .

Summary of Key Properties

Yttrium bromide hydrate possesses several key properties that make it suitable for diverse applications:

- Hygroscopic Nature: Requires careful storage conditions to prevent moisture absorption.

- High Solubility: Facilitates its use in various chemical reactions and formulations.

- Stability: Maintains structural integrity under various conditions, making it reliable for industrial applications.

Mechanism of Action

The mechanism by which Yttrium Bromide Hydrate exerts its effects depends on its application:

Catalysis: Yttrium Bromide Hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.

Medical Imaging: In radiotherapy, yttrium complexes target specific tissues, where the radioactive decay of yttrium isotopes generates therapeutic effects.

Comparison with Similar Compounds

Lithium Bromide Hydrate (LiBr·xH₂O)

- Chemical Formula : LiBr·xH₂O (x = 1–3)

- CAS No.: 13453-70-8 (monohydrate), 23303-71-1 (dihydrate)

- Molecular Weight : 104.86 g/mol (anhydrous)

- Applications : Widely used in absorption refrigeration systems and as a desiccant.

- Physical Properties : Highly water-soluble, less dense than YBr₃·xH₂O.

- Hazards: Limited toxicity data in the provided evidence, but prolonged exposure to lithium salts can cause neurological effects.

Iron(II) Bromide Hydrate (FeBr₂·xH₂O)

- Chemical Formula : FeBr₂·xH₂O (x = 5–6)

- CAS No.: Not explicitly listed; PubChem CID: 91886320

- Applications : Used in catalysis, organic synthesis, and as a precursor for magnetic materials.

- Physical Properties: Green crystalline solid, soluble in water and ethanol.

- Hazards : Corrosive; causes skin and eye irritation.

Key Difference : FeBr₂·xH₂O is more reactive in redox reactions compared to YBr₃·xH₂O, which is typically stable under standard conditions .

Cerium(III) Bromide Hydrate (CeBr₃·6H₂O)

- Chemical Formula : CeBr₃·6H₂O

- CAS No.: 14457-87-5

- Molecular Weight : 379.83 g/mol (anhydrous)

- Applications : Employed in scintillation detectors, optics, and as a catalyst in organic reactions.

- Physical Properties : Hexahydrate structure, soluble in water.

- Hazards : Requires precautions for inhalation and skin contact; less hygroscopic than YBr₃·xH₂O .

Key Difference : CeBr₃·6H₂O has a fixed hydration state (6 H₂O), whereas YBr₃·xH₂O’s hydration is variable.

Ruthenium(III) Bromide Hydrate (RuBr₃·xH₂O)

- Chemical Formula : RuBr₃·xH₂O

- CAS No.: 14014-88-1

- Applications : Used in organic synthesis, electrochemistry, and cancer research (induces apoptosis in cancer cells).

- Physical Properties : Dark brown solid, moderate water solubility.

- Hazards : Highly reactive; toxic upon prolonged exposure.

Key Difference : RuBr₃·xH₂O exhibits redox versatility in catalysis, unlike YBr₃·xH₂O, which is primarily a precursor material .

Ethidium Bromide (Organic Bromide Contrast)

- Chemical Formula : C₂₁H₂₀BrN₃

- CAS No.: 1239-45-8

- Applications : DNA/RNA staining in molecular biology.

- Hazards : Mutagenic and toxic; requires strict handling protocols.

Key Difference : Ethidium bromide is an organic compound with entirely different applications (biological vs. industrial) compared to metal bromide hydrates .

Comparative Data Table

| Property | Yttrium Bromide Hydrate | Lithium Bromide Hydrate | Iron(II) Bromide Hydrate | Cerium(III) Bromide Hydrate | Ruthenium(III) Bromide Hydrate |

|---|---|---|---|---|---|

| Formula | YBr₃·xH₂O | LiBr·xH₂O | FeBr₂·xH₂O | CeBr₃·6H₂O | RuBr₃·xH₂O |

| CAS No. | 13469-98-2 (anhydrous) | 13453-70-8 | N/A | 14457-87-5 | 14014-88-1 |

| Molecular Weight | 328.63 (anhydrous) | 104.86 (anhydrous) | 215.65 (anhydrous) | 379.83 (anhydrous) | 340.90 (anhydrous) |

| Solubility | High in water | High in water | Moderate in water | High in water | Moderate in water |

| Primary Applications | Materials science | Refrigeration | Catalysis | Scintillation detectors | Organic synthesis |

| Hazards | Hygroscopic, irritant | Low toxicity | Corrosive | Irritant | Toxic |

Research Findings and Trends

- Synthesis : YBr₃·xH₂O is synthesized via hydration of anhydrous YBr₃, while CeBr₃·6H₂O and RuBr₃·xH₂O often require controlled hydrothermal conditions .

- Stability : YBr₃·xH₂O and LiBr·xH₂O are stable under ambient conditions, whereas FeBr₂·xH₂O and RuBr₃·xH₂O degrade upon exposure to moisture or oxygen .

- Emerging Uses : YBr₃·xH₂O is gaining attention in quantum dot synthesis, while CeBr₃·6H₂O is being explored in radiation detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.